molecular formula C9H20N2 B6352925 1-(Butan-2-yl)-1,4-diazepane CAS No. 1038243-91-2

1-(Butan-2-yl)-1,4-diazepane

Cat. No.: B6352925
CAS No.: 1038243-91-2
M. Wt: 156.27 g/mol
InChI Key: FIKBQAGYCBMCAW-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1,4-diazepane is a chemical compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with butan-2-yl halides under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted diazepanes.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like NaH.

Major Products Formed:

    Oxidation: Oxidized diazepane derivatives.

    Reduction: Reduced diazepane derivatives.

    Substitution: Substituted diazepane compounds.

Scientific Research Applications

1-(Butan-2-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(Butan-2-yl)-1,4-diazepane: shares structural similarities with other diazepanes, such as 1,4-diazepane and 1-(methyl)-1,4-diazepane.

    Uniqueness: The presence of the butan-2-yl group distinguishes it from other diazepanes, potentially imparting unique chemical and biological properties.

Comparison:

    1,4-Diazepane: Lacks the butan-2-yl group, which may result in different reactivity and applications.

    1-(Methyl)-1,4-diazepane: Contains a methyl group instead of butan-2-yl, leading to variations in steric and electronic properties.

Properties

IUPAC Name

1-butan-2-yl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-9(2)11-7-4-5-10-6-8-11/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKBQAGYCBMCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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